![molecular formula C8H8IN3O3S B13870312 N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide](/img/structure/B13870312.png)
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide
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Overview
Description
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is a compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane under reflux conditions . This method yields the benzoxazole core, which can then be further functionalized to introduce the iodine and methanesulfonamide groups.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may utilize metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoxazole derivatives, while substitution of the iodine atom can produce various substituted benzoxazole compounds .
Scientific Research Applications
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The methanesulfonamide group can enhance the compound’s solubility and bioavailability, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-arylbenzoxazoles
- 2-styrylbenzoxazoles
Uniqueness
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide is unique due to the presence of the iodine atom and the methanesulfonamide group. These functional groups impart distinct chemical properties and potential biological activities that differentiate it from other benzoxazole derivatives .
Properties
Molecular Formula |
C8H8IN3O3S |
---|---|
Molecular Weight |
353.14 g/mol |
IUPAC Name |
N-(3-amino-7-iodo-1,2-benzoxazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C8H8IN3O3S/c1-16(13,14)12-5-3-2-4(9)7-6(5)8(10)11-15-7/h2-3,12H,1H3,(H2,10,11) |
InChI Key |
UARSUSFOQYEISI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C(=C(C=C1)I)ON=C2N |
Origin of Product |
United States |
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